molecular formula C4H6O4Se2 B098761 2-(Carboxymethyldiselanyl)acetic acid CAS No. 16066-50-5

2-(Carboxymethyldiselanyl)acetic acid

Cat. No. B098761
CAS RN: 16066-50-5
M. Wt: 276 g/mol
InChI Key: ISXMQLKMDJNRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyldiselanyl)acetic acid (CMDA) is a sulfur-containing organic compound that has attracted significant attention from the scientific community in recent years. CMDA is a novel compound that has shown promising results in various scientific research applications, including its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyldiselanyl)acetic acid is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can lead to a reduction in inflammation. It has also been shown to improve glucose metabolism and lipid metabolism, which makes it a potential therapeutic agent for diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Carboxymethyldiselanyl)acetic acid in lab experiments is its low toxicity. It has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(Carboxymethyldiselanyl)acetic acid. One area of research is the development of novel formulations of this compound that can improve its solubility in water. Another area of research is the identification of the specific molecular targets of this compound. This can help to improve our understanding of its mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent in the treatment of cancer, diabetes, and obesity makes it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to develop novel formulations that can improve its solubility in water.

Synthesis Methods

2-(Carboxymethyldiselanyl)acetic acid can be synthesized through a two-step process. The first step involves the reaction of diselenide with chloroacetic acid, which results in the formation of 2-(Chloromethyldiselanyl)acetic acid. In the second step, the resulting product is treated with sodium hydroxide, which leads to the formation of this compound.

Scientific Research Applications

2-(Carboxymethyldiselanyl)acetic acid has shown potential in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
This compound has also been studied for its potential use as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress. This makes it a potential therapeutic agent for diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16066-50-5

Molecular Formula

C4H6O4Se2

Molecular Weight

276 g/mol

IUPAC Name

2-(carboxymethyldiselanyl)acetic acid

InChI

InChI=1S/C4H6O4Se2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

ISXMQLKMDJNRKU-UHFFFAOYSA-N

SMILES

C(C(=O)O)[Se][Se]CC(=O)O

Canonical SMILES

C(C(=O)O)[Se][Se]CC(=O)O

synonyms

Diselenodiacetic acid

Origin of Product

United States

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